Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
Description
Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5. This structure is further functionalized with a thioether linkage connecting a propan-2-yl group (bearing an amino-oxo moiety) to a methyl acetate ester. The compound’s design integrates key pharmacophoric elements, including the thiadiazole ring (known for bioactivity in antimicrobial and anticancer agents) and a thioether bridge that enhances metabolic stability and membrane permeability . Its synthesis typically involves alkylation of 5-methyl-1,3,4-thiadiazole-2-thiol derivatives with methyl chloroacetate under basic conditions, as described in analogous protocols .
Properties
IUPAC Name |
methyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S2/c1-5(16-4-7(13)15-3)8(14)10-9-12-11-6(2)17-9/h5H,4H2,1-3H3,(H,10,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKFVRBMXRQNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)SCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate typically involves a multi-step process that includes the use of thiadiazole derivatives. The compound features a thiadiazole ring, which is known for its diverse biological activities. The synthesis often employs various reagents and conditions to achieve high yields and purity.
Biological Applications
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-amino-1,3,4-thiadiazole derivatives demonstrate higher antimicrobial activity compared to standard drugs. These compounds can inhibit the growth of various bacterial strains such as E. coli and Streptococcus pyogenes at concentrations lower than those required for conventional antibiotics .
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer potential. Certain compounds have shown cytotoxic effects against cancer cell lines, making them candidates for further drug development. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways .
Agricultural Applications
Pesticidal Properties
this compound has been explored for its pesticidal properties. Compounds containing thiadiazole moieties have been reported to possess insecticidal and fungicidal activities, offering potential alternatives to synthetic pesticides. Field studies have demonstrated their effectiveness in controlling pests while minimizing environmental impact .
Material Science Applications
Nanomaterials
Recent advancements have seen the incorporation of thiadiazole derivatives into nanomaterials for biosensing applications. For example, the use of molybdenum disulfide nanosheets functionalized with thiadiazole compounds has shown promise in detecting biomolecules such as miRNA and DNA . This application highlights the versatility of thiadiazole derivatives in developing innovative materials for biomedical applications.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 31.25 | |
| Compound B | Streptococcus pyogenes | 62.5 | |
| Compound C | Staphylococcus aureus | 15.6 |
Table 2: Anticancer Activity of Thiadiazole Derivatives
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may vary depending on the biological context, but it generally involves binding to the active site of the target molecule, leading to inhibition or activation of its function. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate can be contextualized against related derivatives, as outlined below:
Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate
- Structural Difference : Replaces the methyl ester with an ethyl ester.
- However, methyl esters may offer improved solubility in polar solvents .
- Synthetic Pathway : Synthesized via analogous alkylation of 5-methyl-1,3,4-thiadiazole-2-thiol with ethyl chloroacetate, highlighting the adaptability of the core synthesis route for ester modifications .
Ethyl 2-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxo-acetate
- Structural Difference: Substitutes the 5-methyl group with a methoxymethyl moiety and replaces the thioether with an amino-oxo group.
- The amino-oxo group introduces hydrogen-bonding capacity, which may improve target binding but reduce metabolic stability compared to the thioether linkage .
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic Acid
- Structural Difference : Lacks the thioether and ester groups, presenting as a carboxylic acid.
- Impact : The carboxylic acid form exhibits higher polarity, limiting membrane permeability but improving renal clearance. This contrasts with the methyl ester’s lipophilicity, which favors cellular uptake .
Thiazole Derivatives (e.g., Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate)
- Structural Difference: Replaces the 1,3,4-thiadiazole with a 1,3-thiazole ring and incorporates an oxyimino group.
- Impact: Thiazole rings exhibit distinct electronic properties (lower aromaticity than thiadiazoles), influencing dipole moments and interactions with biological targets.
Isoxazolmethylthio and Thienylmethylthio Derivatives
- Structural Difference : Features isoxazole or thienyl rings instead of thiadiazole.
- Both modifications alter binding affinities to enzymes like cyclooxygenase or kinases, diverging from the thiadiazole’s typical bioactivity profile .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Synthetic Flexibility : The target compound’s scaffold permits modular modifications, such as ester group variation (methyl/ethyl) or heterocycle substitution, enabling optimization of pharmacokinetic properties .
- Bioactivity Trends : Thiadiazole derivatives with thioether linkages demonstrate superior anticonvulsant and anticancer activity compared to oxadiazole or thiazole analogs, likely due to enhanced lipophilicity and stability .
- Safety Considerations: Methyl esters may pose toxicity risks upon hydrolysis (releasing methanol), whereas ethyl esters or carboxylic acid forms mitigate this concern but trade off bioavailability .
Biological Activity
Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a compound that exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 5-methyl-1,3,4-thiadiazole derivatives with various alkylating agents. The structural framework includes a thiadiazole moiety known for its diverse biological properties. The molecular formula is , and it features a thioether link which is crucial for its biological activity .
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₆H₈N₂O₂S |
| Molecular Weight | 176.27 g/mol |
| Thiadiazole Moiety | Present |
| Functional Groups | Thioether, Ester |
Antimicrobial Properties
Research has shown that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole ring have demonstrated activity against various bacterial strains. In studies involving related thiadiazole compounds, the Minimum Inhibitory Concentration (MIC) values were reported to be as low as , indicating potent antibacterial effects compared to standard drugs like itraconazole .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. Compounds similar to this compound have been found to inhibit cell proliferation in various cancer cell lines. For instance, studies report IC50 values as low as against breast cancer MCF-7 cells . The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells.
Case Study: Anticancer Activity in MCF-7 Cells
In a controlled study evaluating the anticancer effects of a related thiadiazole derivative:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value :
The study showed that treatment led to significant downregulation of key proteins involved in tumor growth and metastasis.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = | |
| Anticancer | IC50 = | |
| Cytotoxicity | Induces apoptosis in cancer cells |
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as:
- DNA Synthesis Inhibition : Disruption of DNA replication processes.
- Protein Synthesis Interference : Affecting ribosomal function leading to reduced protein production.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
